molecular formula C18H17ClN4S B2585850 6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 478258-94-5

6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2585850
CAS No.: 478258-94-5
M. Wt: 356.87
InChI Key: TYVHHDPEIQUUKY-UHFFFAOYSA-N
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Description

The compound 6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a chloro substituent at position 6, methyl groups at positions 5 and 7, and a thienyl-pyrrol moiety at position 2 (Figure 1). This heterocyclic scaffold is synthesized via condensation reactions involving 5-aminopyrazole precursors and β-diketones or acetylacetone derivatives under reflux conditions, often in polar aprotic solvents like DMF with catalytic acetic acid .

Pyrazolo[1,5-a]pyrimidines are renowned for their structural diversity and bioactivity, particularly in agrochemical and pharmaceutical applications. For instance, derivatives with halogen substituents (e.g., chlorine) and aromatic side chains often exhibit enhanced antifungal and herbicidal properties due to improved lipophilicity and target binding .

Properties

IUPAC Name

6-chloro-2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4S/c1-10-5-6-11(2)22(10)18-14(7-8-24-18)15-9-16-20-12(3)17(19)13(4)23(16)21-15/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVHHDPEIQUUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CS2)C3=NN4C(=C(C(=NC4=C3)C)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

The compound has been studied for its potential in several therapeutic areas:

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds similar to 6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of pyrazolo compounds. The compound's structure allows it to interact with bacterial enzymes and membranes, leading to inhibition of growth in pathogenic bacteria and fungi. This makes it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which play a key role in inflammatory diseases . This suggests potential applications in treating conditions like arthritis and other inflammatory disorders.

Synthetic Approaches

The synthesis of 6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that form the pyrazolo[1,5-a]pyrimidine core followed by chlorination and functionalization steps to introduce the thienyl and pyrrol moieties .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Umesha et al. (2009)Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines when combined with doxorubicin .
Research on PyrazolesAntimicrobial ActivityShowed effectiveness against multiple bacterial strains, suggesting potential as a new antibiotic class .
Anti-inflammatory ResearchInflammatory ResponseFound to reduce cytokine levels in vitro, indicating possible therapeutic use in inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Substitution at Position 6

The chlorine atom at position 6 is a prime site for nucleophilic displacement due to the electron-withdrawing effect of the pyrimidine ring. Common reagents and outcomes include:

Reagent/ConditionsProductYield RangeKey Observations
Morpholine (K₂CO₃, RT)6-Morpholino derivative85–94% Selectivity driven by high electrophilicity at C6
Alkylamines (EtOH, reflux)6-Aminoalkyl derivatives70–88% Steric hindrance from 5,7-dimethyl groups may reduce yields
Thiols (DIPEA, DMF)6-Sulfanylated analogs65–80% Requires elevated temperatures (80–100°C)

Functionalization of the Thienyl Substituent

The 3-thienyl group at position 2 can undergo electrophilic aromatic substitution (EAS) or cross-coupling reactions:

Electrophilic Substitution

Reaction TypeConditionsProductNotes
NitrationHNO₃/H₂SO₄Nitrothienyl derivativeLimited by steric bulk of dimethylpyrrole
HalogenationNBS, AIBNBrominated thienylRegioselectivity controlled by dimethylpyrrole directing effects

Cross-Coupling Reactions

Catalyst SystemCoupling PartnerProductEfficiency
Pd(PPh₃)₄, CuI (Sonogashira)Terminal alkynesAlkynyl-thienyl derivatives75–90%
Suzuki-Miyaura (PdCl₂(dppf))Arylboronic acidsBiaryl systems60–85%

C–H Activation at Pyrazolo[1,5-a]pyrimidine Core

The methyl groups at positions 5 and 7 may direct C–H functionalization. Recent advances in palladium-catalyzed activation suggest:

PositionReactionConditionsOutcome
C3ArylationPd(OAc)₂, Ag₂CO₃3-Arylpyrazolo[1,5-a]pyrimidines (60–78%)
C7OxidationKMnO₄, H₂OCarboxylic acid (low yield due to methyl group)

Modification of the Dimethylpyrrole Moiety

The 2,5-dimethyl-1H-pyrrol-1-yl group is prone to electrophilic reactions:

ReactionReagentProductSelectivity
Friedel-Crafts AcylationAcCl, AlCl₃Acetylated pyrrolePara to methyl groups
OxidationDDQPyrrolinone derivativePartial ring oxidation observed

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the pyrazolo[1,5-a]pyrimidine scaffold may undergo ring transformations:

ConditionsPathwayProductStability
Conc. HCl, refluxPyrazole ring cleavagePyrimidine-5-carboxamideModerate (requires inert atmosphere)
NaOH, EtOHDimroth rearrangementPyrazolo[5,1-f]triazineObserved in analogs with electron-deficient cores

Photochemical and Redox Reactions

The conjugated system enables unique reactivity under light or redox conditions:

ProcessConditionsOutcomeApplication
UV irradiationBenzophenone sensitizer[4+2] CycloadductsPotential for photoaffinity labeling
Electrochemical reductionPt electrode, DMFDihydro derivativeReversible at −1.2 V (vs. Ag/AgCl)

Key Challenges and Limitations

  • Steric Hindrance : The 5,7-dimethyl groups impede reactivity at adjacent positions, necessitating harsh conditions for functionalization .

  • Solubility Issues : Hydrophobicity from methyl and thienyl groups complicates aqueous-phase reactions .

  • Regioselectivity : Competing sites (e.g., thienyl vs. pyrrole) require careful catalyst selection .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs of the target compound include:

Compound Name Substituents (Positions) Key Structural Differences Biological Activity
Target Compound Cl (6), CH₃ (5,7), thienyl-pyrrol (2) Reference compound Antifungal (inferred)
6-[(6-Chloro-3-pyridinyl)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine CH₂-(6-Cl-pyridinyl) (6), thienyl-pyrrol (2) Pyridinylmethyl at 6 instead of Cl Herbicidal
5-(2-Hydroxy-4-isopropoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidine (3a) Phenyl (6), hydroxy-isopropoxyphenyl (5) Aromatic phenyl vs. chloro/heterocyclic groups Antifungal
7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (6) CN (3), CH₃ (5,7) Nitrile at 3 vs. thienyl-pyrrol at 2 Intermediate for further derivatization

Key Observations:

Substituent Position and Bioactivity: The chloro group at position 6 in the target compound likely enhances electrophilic reactivity, improving interactions with fungal enzymes or plant targets compared to non-halogenated analogs .

Synthetic Pathways: The target compound shares synthetic routes with analog 3a, both utilizing 5-aminopyrazole intermediates and β-diketones. However, the thienyl-pyrrol side chain requires additional coupling steps, as seen in the synthesis of pyridinylmethyl derivatives . Nitrile-substituted derivatives (e.g., compound 6) are synthesized under similar conditions but employ different electrophiles (e.g., cyanating agents) .

Biological Performance :

  • The pyridinylmethyl analog (from ) demonstrates herbicidal activity, suggesting that bulky substituents at position 6 (e.g., CH₂-pyridinyl) favor interactions with plant-specific enzymes. In contrast, the target compound’s chloro group may prioritize antifungal applications .
  • Compound 3a , with a hydroxy-isopropoxyphenyl group, shows moderate antifungal activity but lower stability due to hydrolyzable ether linkages, highlighting the advantage of the target compound’s chloro-thienyl system .

Q & A

Q. What protocols ensure safe handling of hazardous intermediates during synthesis?

  • Methodological Answer :
  • Fume Hood Use : For volatile solvents (DMF, pyridine) and toxic gases (HCl).
  • Waste Segregation : Halogenated byproducts (e.g., chlorinated thienyl derivatives) are stored separately and disposed via certified agencies ().
  • PPE : Nitrile gloves and lab coats mitigate dermal exposure .

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